molecular formula C11H17NO B1286123 1-(3-Propoxyphenyl)ethanamine CAS No. 925650-26-6

1-(3-Propoxyphenyl)ethanamine

Cat. No.: B1286123
CAS No.: 925650-26-6
M. Wt: 179.26 g/mol
InChI Key: GOORERYFOCDRFX-UHFFFAOYSA-N
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Description

1-(3-Propoxyphenyl)ethanamine is an organic compound with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol . It is a specialty product often used in proteomics research . The compound consists of a phenyl ring substituted with a propoxy group and an ethanamine moiety, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Propoxyphenyl)ethanamine can be synthesized through various synthetic routes. One common method involves the alkylation of 3-hydroxyacetophenone with propyl bromide to form 3-propoxyacetophenone. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield 1-(3-propoxyphenyl)ethanol. Finally, the ethanol derivative is converted to the ethanamine through reductive amination using ammonia or an amine source .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1-(3-Propoxyphenyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Propoxyphenyl)ethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3-Propoxyphenyl)ethanamine involves its interaction with specific molecular targets and pathways. The ethanamine moiety can act as a ligand, binding to receptors or enzymes and modulating their activity. The phenyl ring and propoxy group contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

1-(3-Propoxyphenyl)ethanamine can be compared with other similar compounds, such as:

    1-(3-Methoxyphenyl)ethanamine: Similar structure but with a methoxy group instead of a propoxy group.

    1-(3-Ethoxyphenyl)ethanamine: Contains an ethoxy group instead of a propoxy group.

    1-(3-Butoxyphenyl)ethanamine: Features a butoxy group instead of a propoxy group

These compounds share similar chemical properties but differ in their alkoxy substituents, which can influence their reactivity and applications.

Properties

IUPAC Name

1-(3-propoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-3-7-13-11-6-4-5-10(8-11)9(2)12/h4-6,8-9H,3,7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOORERYFOCDRFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00586339
Record name 1-(3-Propoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925650-26-6
Record name 1-(3-Propoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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